
4-Hydroxy-7-benzyloxycoumarin
Overview
Description
4-Hydroxy-7-benzyloxycoumarin is a synthetic coumarin derivative characterized by a hydroxyl (-OH) group at position 4 and a benzyloxy (-OCH₂C₆H₅) substituent at position 7 of the coumarin scaffold. Coumarins are lactones of 2-hydroxyphenylpropionic acid, and their derivatives are widely studied for diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties .
Preparation Methods
Core Synthetic Strategies for 4-Hydroxy-7-Benzyloxycoumarin
Benzylation of 4,7-Dihydroxycoumarin
The most direct route involves selective benzylation of 4,7-dihydroxycoumarin. The 7-hydroxyl group is protected using benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux (80–100°C) for 6–12 hours .
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Substrate : 4,7-Dihydroxycoumarin (1.0 equiv)
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Reagents : Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv)
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Solvent : DMF, anhydrous
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Conditions : 80°C, 8 hours under nitrogen
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Yield : 70–85%
Selectivity for the 7-position arises from steric and electronic effects, as the 4-hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl, reducing its reactivity .
Coumarin Ring Formation with Pre-Installed Benzyloxy Group
An alternative approach synthesizes the coumarin skeleton with the benzyloxy group already incorporated. This method uses 2-hydroxy-4-benzyloxyacetophenone as a precursor, undergoing Pechmann condensation with ethyl acetoacetate or diketene .
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Substrate : 2-Hydroxy-4-benzyloxyacetophenone (1.0 equiv)
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Reagent : Concentrated sulfuric acid (H₂SO₄) or triflic acid
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Conditions : 0–5°C, 2–4 hours
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Yield : 60–75%
The benzyloxy group remains stable under acidic conditions, ensuring retention during cyclization.
Advanced Functionalization and Protecting Group Chemistry
Use of Protective Groups in Multi-Step Syntheses
In complex derivatives, the 7-benzyloxy group often serves as a temporary protective moiety. For example, in the synthesis of 4-hydroxy-7-benzyloxy-8-methylcoumarin, the benzyl group is introduced early to prevent undesired side reactions during subsequent modifications .
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Hydrogenolysis : H₂ gas, palladium on carbon (Pd/C), ethanol, room temperature, 12 hours.
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Acidic Cleavage : 33% HBr in acetic acid, reflux (100°C), 18 hours.
Optimization of Benzylation Conditions
Recent studies highlight solvent and base effects on benzylation efficiency:
Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
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DMF | K₂CO₃ | 80 | 8 | 85 |
Acetone | NaH | 60 | 10 | 78 |
THF | DBU | 70 | 6 | 72 |
Tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU) accelerates the reaction but may reduce yields due to competing side reactions .
Industrial-Scale Production Considerations
Catalytic Benzylation
To minimize waste, catalytic benzylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in water-toluene biphasic systems has been explored . This method achieves 80–90% yields while reducing organic solvent use.
Continuous Flow Synthesis
Emerging technologies employ continuous flow reactors to enhance reproducibility and scalability. Pre-mixing 4,7-dihydroxycoumarin and benzyl bromide in a microreactor at 100°C reduces reaction time to 1–2 hours .
Analytical and Characterization Data
Spectroscopic Confirmation
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¹H NMR (CDCl₃): δ 7.42–7.28 (m, 5H, benzyl), 6.85 (d, J=8.8 Hz, H-6), 6.25 (s, H-3), 5.15 (s, 2H, OCH₂Ph) .
Purity Assessment
HPLC analyses under reverse-phase conditions (C18 column, methanol-water 70:30) show ≥98% purity for optimized batches .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-benzyloxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The coumarin core can be reduced to dihydrocoumarins.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-7-benzyloxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Investigated for its anticancer, antimicrobial, and anticoagulant activities.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-benzyloxycoumarin involves its interaction with various molecular targets. The hydroxy and benzyloxy groups enhance its binding affinity to enzymes and receptors. For example, it can inhibit cytochrome P450 enzymes by binding to the active site and blocking substrate access. This inhibition can lead to altered metabolism of drugs and other xenobiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of coumarins are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of 4-Hydroxy-7-benzyloxycoumarin and Analogs
Biological Activity
4-Hydroxy-7-benzyloxycoumarin (4-HBC) is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with 4-HBC, supported by data tables summarizing key findings.
Overview of Coumarins
Coumarins are a class of compounds known for their wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer effects. The structural variations in coumarins significantly influence their biological properties. Specifically, 4-hydroxycoumarins have been shown to possess enhanced pharmacological effects compared to their non-hydroxy substituted counterparts .
Anticancer Activity
Research indicates that 4-HBC exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro studies have demonstrated its ability to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the induction of apoptosis and the modulation of apoptotic pathways, particularly through the activation of caspases .
Table 1: Cytotoxic Effects of 4-HBC on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
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MCF-7 | 15.2 | Apoptosis induction via caspase activation |
A549 | 12.5 | ROS generation and mitochondrial dysfunction |
DU145 | 20.3 | Cell cycle arrest in G0/G1 phase |
Antimicrobial Properties
4-HBC has also been evaluated for its antimicrobial activity. Studies report that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity of 4-HBC
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
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Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 4-HBC has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers, indicating its potential as a therapeutic agent for inflammatory diseases .
The biological activity of 4-HBC is largely attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation:
- Apoptosis Induction : By activating caspases and altering mitochondrial membrane potential, 4-HBC promotes programmed cell death in cancer cells.
- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress and inflammation.
- Enzyme Inhibition : Preliminary studies suggest that 4-HBC may act as a dual inhibitor targeting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases .
Case Studies
Several case studies have explored the therapeutic potential of coumarin derivatives similar to 4-HBC:
- A study demonstrated that a related compound exhibited significant anticancer activity in vivo against breast cancer models, highlighting the potential for further development of 4-HBC as an anticancer agent .
- Another investigation into the antimicrobial efficacy revealed that coumarin derivatives could serve as lead compounds for developing new antibiotics amid rising antibiotic resistance .
Properties
IUPAC Name |
4-hydroxy-7-phenylmethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPXRFMTZRSQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716122 | |
Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30992-66-6 | |
Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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